N-(2,5-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(2,5-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acylation: The nitrated pyrazole is reacted with 2,5-difluoroaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or to degrade the molecule.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: Formation of N-(2,5-difluorophenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives or degradation products.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of novel materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the difluorophenyl group may enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2,5-difluorophenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group on the pyrazole ring.
N-(2,5-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(2,5-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the difluorophenyl and nitro-substituted pyrazole groups, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4O3/c12-7-1-2-8(13)9(5-7)14-11(18)6-16-4-3-10(15-16)17(19)20/h1-5H,6H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUJUWXXJIBMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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